molecular formula C17H12N4O4 B402754 N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE CAS No. 25016-43-7

N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE

Cat. No.: B402754
CAS No.: 25016-43-7
M. Wt: 336.3g/mol
InChI Key: DSNVGTOOEYTJFH-YBFXNURJSA-N
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Description

N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a nitrophenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 5-(2-nitrophenyl)furan-2-carbaldehyde and pyridine-3-carboxamide hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or sulfonated derivatives, depending on the reagents used.

Scientific Research Applications

N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[(E)-[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its combination of a furan ring, nitrophenyl group, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

25016-43-7

Molecular Formula

C17H12N4O4

Molecular Weight

336.3g/mol

IUPAC Name

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H12N4O4/c22-17(12-4-3-9-18-10-12)20-19-11-13-7-8-16(25-13)14-5-1-2-6-15(14)21(23)24/h1-11H,(H,20,22)/b19-11+

InChI Key

DSNVGTOOEYTJFH-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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